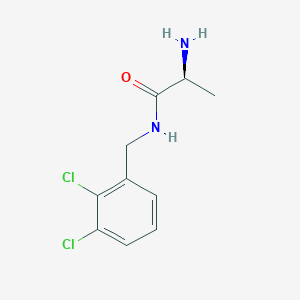

(S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide

Beschreibung

(S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide is a chiral amide derivative characterized by a propionamide backbone substituted with a 2,3-dichlorobenzyl group at the nitrogen atom. Its molecular formula is C₁₀H₁₁Cl₂N₂O, with a molecular weight of 246.12 g/mol.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-3-2-4-8(11)9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVIUGWBTYBFH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=C(C(=CC=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=C(C(=CC=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide typically involves the reaction of 2,3-dichlorobenzyl chloride with (S)-2-aminopropionamide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. Common reagents used in this synthesis include thionyl chloride and methanol as solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and dichlorobenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The following analogs share the core propionamide/acetamide scaffold but differ in substituents on the nitrogen or the backbone chain. These modifications influence steric, electronic, and pharmacokinetic properties:

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide

- Molecular Formula : C₁₃H₁₄Cl₂N₂O

- Modification : A cyclopropyl group replaces one hydrogen on the benzylamide nitrogen.

- This substituent may also increase lipophilicity (logP), improving membrane permeability .

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide

- Molecular Formula : C₁₃H₁₈Cl₂N₂O

- Molecular Weight : 289.2 g/mol

- Modification : An isopropyl group is added to the benzylamide nitrogen.

- Impact: The bulky isopropyl group creates significant steric hindrance, which could reduce metabolic degradation by enzymes like cytochrome P450. However, excessive bulk might compromise solubility or target accessibility. Evidence notes this compound was discontinued commercially, possibly due to synthesis challenges or unfavorable pharmacokinetics .

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

- Molecular Formula : C₄H₆F₃N₂O

- Modification : A trifluoroethyl group replaces the benzyl moiety, and the backbone is shortened to acetamide (two carbons).

- Impact: The trifluoroethyl group’s strong electron-withdrawing nature enhances metabolic stability and may alter solubility.

2-Amino-N-(arylsulfinyl)-acetamide

- Modification : An arylsulfinyl group replaces the benzyl moiety.

- Impact: The sulfoxide group introduces polarity and hydrogen-bonding capacity, which could improve water solubility.

Comparative Analysis of Properties

| Property | (S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide | N-Cyclopropyl Analog | N-Isopropyl Analog | Trifluoroethyl Acetamide | Arylsulfinyl Acetamide |

|---|---|---|---|---|---|

| Molecular Weight | 246.12 g/mol | ~275 g/mol* | 289.2 g/mol | 156.10 g/mol | ~200 g/mol* |

| Backbone Chain | Propionamide (3 carbons) | Propionamide | Propionamide | Acetamide (2 carbons) | Acetamide |

| Key Substituent | 2,3-Dichlorobenzyl | Cyclopropyl | Isopropyl | Trifluoroethyl | Arylsulfinyl |

| Lipophilicity (logP) | High (dichloro groups) | Higher | Highest | Moderate | Moderate-Low |

| Synthetic Yield | Not reported | Moderate† | Discontinued‡ | Patent-protected§ | Patent-protected§ |

*Estimated based on molecular formulas.

†Inferred from analogous N-substitution reactions (e.g., 50–70% yields in similar chloromethylpyrazole reactions) .

‡Discontinued status suggests synthesis or stability issues .

§Patented methods indicate industrial relevance but lack public yield data .

Functional Implications of Modifications

Steric Effects :

- The isopropyl analog ’s bulkiness may hinder interactions with enzymes or receptors, reducing efficacy despite improved metabolic stability.

- The cyclopropyl analog ’s rigidity could favor binding to structured active sites, as seen in other cyclopropane-containing drugs .

Solubility and Bioavailability :

- The arylsulfinyl analog ’s polar sulfoxide group may improve aqueous solubility, whereas dichloro- and isopropyl-substituted analogs face solubility challenges due to high lipophilicity .

Biologische Aktivität

(S)-2-Amino-N-(2,3-dichloro-benzyl)-propionamide is a chiral compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C12H13Cl2N2O

- Molecular Weight : Approximately 247.12 g/mol

- Functional Groups : Contains an amine group and a dichlorobenzyl moiety, which are crucial for its biological activity.

The presence of the dichlorobenzyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that it may modulate pain signaling pathways by binding to pain-related receptors.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence pain perception and other physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects against various pathogens.

- Anticonvulsant Activity : Similar compounds have shown promising results in models of epilepsy, suggesting that this compound may also possess anticonvulsant properties .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent.

Anticonvulsant Activity

A study exploring the structure-activity relationship of related compounds demonstrated that specific modifications could enhance anticonvulsant activity. For instance, compounds with electron-withdrawing groups at certain positions exhibited improved efficacy in seizure models compared to traditional anticonvulsants like phenobarbital . This suggests that this compound may similarly exhibit enhanced anticonvulsant properties.

Antimicrobial Studies

In a comparative analysis of various derivatives, this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant activity against resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.